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molecular formula C14H10Cl2N2O B8554327 [4-Chloro-5-(4-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acetonitrile CAS No. 62380-73-8

[4-Chloro-5-(4-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acetonitrile

Cat. No. B8554327
M. Wt: 293.1 g/mol
InChI Key: VLAWMGWMHNAJKK-UHFFFAOYSA-N
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Patent
US04048191

Procedure details

A solution of 4.3 g. (0.015 mole) of 4-chloro-5- (p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile and 1.2 g. (0.030 mole) of sodium hydroxide in 11 ml. of deionized water and 20 ml. of 95% ethanol is stirred and refluxed for seven hours and is then stirred at ambient temperature for about 18 hours. The precipitate which results when this reaction mixture is poured into 500 ml. of dilute hydrochloric acid is filtered off, washed with water, and recrystallized once from acetonitrile and once from diethyl ether in a Soxhlet extractor to give 4-chloro-5-(p-chlorobenzoyl)-1- methylpyrrole-2-acetic acid as a buff solid; m.p. 203°-204° C. (dec.)
Quantity
0.015 mol
Type
reactant
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:17][C:18]#N)[N:5]([CH3:16])[C:6]=1[C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.[OH-:20].[Na+].[OH2:22]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:17][C:18]([OH:22])=[O:20])[N:5]([CH3:16])[C:6]=1[C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.015 mol
Type
reactant
Smiles
ClC=1C=C(N(C1C(C1=CC=C(C=C1)Cl)=O)C)CC#N
Step Two
Name
Quantity
0.03 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is then stirred at ambient temperature for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for seven hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The precipitate which results when this reaction mixture
ADDITION
Type
ADDITION
Details
is poured into 500 ml
FILTRATION
Type
FILTRATION
Details
of dilute hydrochloric acid is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized once from acetonitrile and once from diethyl ether in a Soxhlet extractor

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(N(C1C(C1=CC=C(C=C1)Cl)=O)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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